molecular formula C7H6N4 B579475 1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI) CAS No. 17072-23-0

1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI)

Cat. No.: B579475
CAS No.: 17072-23-0
M. Wt: 146.15 g/mol
InChI Key: QOOCETYAAVUZBW-UHFFFAOYSA-N
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Description

1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI) is a heterocyclic compound featuring a fused pyrimidine and 1,4-diazepine ring system. Its unique architecture enables interactions with biological targets, making it a valuable scaffold in medicinal chemistry. For example, derivatives such as 1-ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione exhibit crystallographically confirmed hydrogen bonding networks (N–H···O and C–H···O), which enhance stability and influence bioactivity . The compound’s synthetic versatility allows for modifications at positions 1, 5, 9, and the diazepine ring, enabling tailored pharmacological profiles .

Preparation Methods

Acylation/Cyclization Sequences from 6-Aminopyrimidin-5-carbaldehydes

The most widely reported method for synthesizing 1H-pyrimido[4,5-b] diazepines involves a two-step acylation/cyclization sequence starting from 6-aminopyrimidin-5-carbaldehydes. De la Torre et al. developed a high-throughput protocol wherein 6-amino-5-(amino)methylpyrimidine intermediates are first acylated with haloacyl halides (e.g., chloroacetyl chloride) to form ((4-aminopyrimidin-5-yl)-methyl)-2-haloamide derivatives. Subsequent cyclization under basic conditions (e.g., triethylamine in acetonitrile) yields the diazepine core.

Cyclization Conditions and Byproduct Formation

Cyclization of the acylated intermediates is typically performed in polar aprotic solvents (e.g., acetonitrile or DMF) with bases such as triethylamine or DBU. However, competitive pathways may lead to indolinones or acrylamides instead of the desired diazepines. For instance, sterically hindered substrates like 5j (with a tert-butyl group) favor elimination to acrylamides (Scheme 6 in ). Temperature modulation (reflux vs. room temperature) and solvent selection (acetonitrile vs. DMF) mitigate these side reactions, achieving diazepine yields of 45–75% .

Acid-Mediated Cyclization in Phosphorus Oxychloride (POCl₃)

Yang et al. demonstrated an alternative route using POCl₃ as both solvent and catalyst. This method condenses 6-chloro-N⁴-pyrimidinyl-4,5-diamines with carboxylic acid derivatives (e.g., acetic anhydride) under reflux conditions. The reaction proceeds via electrophilic activation of the carbonyl group, followed by intramolecular cyclization to form the diazepine ring.

Substrate Scope and Limitations

Electron-withdrawing groups (e.g., fluoro or nitro) on the pyrimidine ring enhance reactivity, reducing reaction times from 12 hours to 30 minutes. Conversely, electron-donating groups (e.g., methoxy) necessitate higher temperatures (110°C) and extended durations. A representative example is the synthesis of 4-chloro-8-fluoro-11-methyl-6-(4’-methylphenyl)-pyrimido[4,5-b] benzodiazepine (4.17) in 68% yield .

Post-Cyclization Functionalization

The chlorine atom at position 4 permits further derivatization via nucleophilic substitution. Treatment with amines (e.g., n-butylamine) in n-butanol at 80°C replaces chlorine with amino groups, yielding 4-aminodiazepines (e.g., 5.1) with 70–85% efficiency . This step is crucial for introducing pharmacophoric motifs.

Reductive Amination and Cyclization Strategies

A third approach, employed in the synthesis of 6-acetylhomopterin, utilizes reductive amination followed by cyclization . 6-Aminopyrimidin-5-carbaldehydes are condensed with α-amino esters in methanol, followed by sodium borohydride reduction to generate 5-(aminomethyl)pyrimidines. Acylation with acetyl chloride and subsequent heating in acetic acid induces cyclization to the diazepine framework.

Key Advantages and Drawbacks

This method offers excellent regioselectivity due to the directing effect of the amino group. However, ester hydrolysis during cyclization necessitates careful pH control. Yields range from 50–65%, with purity >95% confirmed by HPLC .

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical parameters for each method:

MethodStarting MaterialKey ReagentsConditionsYield (%)Byproducts
Acylation/Cyclization 6-Aminopyrimidin-5-carbaldehydeHaloacyl halides, NEt₃Reflux, 6–24 h45–75Indolinones, acrylamides
POCl₃-Mediated 6-Chloro-N⁴-pyrimidinyl-4,5-diaminePOCl₃, carboxylic acidsReflux, 0.5–12 h60–85None reported
Reductive Amination 6-Aminopyrimidin-5-carbaldehydeNaBH₄, acetyl chloride80°C, 8 h50–65Ester hydrolysis products

Challenges and Mitigation Strategies

Steric and Electronic Effects

Bulky substituents on the pyrimidine ring (e.g., tert-butyl) impede cyclization by destabilizing transition states. Switching to smaller groups (methyl) or using high-boiling solvents (DMF) alleviates this issue . Electronic effects are mitigated by incorporating electron-withdrawing groups, which enhance electrophilicity at the reaction site .

Purification and Scalability

Chromatographic purification is often required due to byproduct formation. Flash chromatography with ethyl acetate/petroleum ether (1:4) effectively isolates diazepines . Scalability remains a challenge for the POCl₃ method due to corrosive reagents, whereas acylation/cyclization sequences are more amenable to gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrimido[4,5-b][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-pyrimido[4,5-b][1,4]diazepine exhibit significant anticancer properties. For instance, a series of triazine-based chalcones and pyrimido[4,5-b][1,4]diazepines were synthesized and evaluated for their anticancer activity against a panel of 60 cancer cell lines. The results indicated promising activity with GI50 values ranging from 0.01 to 100 μM, suggesting potential as effective anticancer agents .

Case Study: Antitumor Activity

  • Study : Synthesis of novel pyrimido[4,5-b][1,4]diazepines.
  • Findings : Remarkable antitumor activity against various human cell lines was reported.
  • Mechanism : The compounds were shown to inhibit specific kinases and other targets involved in cancer progression .

Antibacterial Properties

The antibacterial potential of 1H-pyrimido[4,5-b][1,4]diazepine derivatives has also been well-documented. Research has shown that these compounds possess activity against resistant bacterial strains.

Case Study: Antibacterial Activity

  • Study : Investigation of pyrimido[4,5-b][1,4]diazepines against resistant strains.
  • Results : Several derivatives demonstrated significant antibacterial effects.
  • Implications : This positions them as potential candidates for developing new antibiotics .

Other Biological Activities

In addition to their anticancer and antibacterial properties, pyrimido[4,5-b][1,4]diazepines have been explored for various other therapeutic applications:

  • Anticonvulsant Effects : Some derivatives have shown effectiveness in reducing seizure activity.
  • Anti-inflammatory Properties : Compounds have been noted for their ability to mitigate inflammatory responses .
  • Immunosuppressive Actions : Certain derivatives are being studied for their potential in treating autoimmune diseases by modulating immune responses .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerSignificant activity against multiple cancer cell lines ,
AntibacterialEffective against resistant bacterial strains
AnticonvulsantReduction in seizure activity observed
Anti-inflammatoryMitigation of inflammatory responses
ImmunosuppressivePotential use in treating autoimmune diseases

Mechanism of Action

The mechanism of action of 1H-Pyrimido[4,5-b][1,4]diazepine involves its interaction with various molecular targets. The compound can bind to biological receptors, influencing cellular pathways and processes. For example, it has been shown to inhibit protein farnesyltransferase, which plays a role in the post-translational modification of proteins . This inhibition can disrupt cellular signaling and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural Comparisons

Core Ring Systems and Substitution Patterns

  • 1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI) : Features a pyrimidine fused to a 1,4-diazepine ring. Substitutions at positions 1 (e.g., ethoxymethyl) and 9 (e.g., phenyl) are common, as seen in compound 9c (24% yield) and 8d (74% yield) .
  • Pyrimido[4,5-e][1,4]diazepin-7(6H)-ones : Contains a lactam group in the diazepine ring, enabling hydrogen bonding. Synthesized via bis-electrophilic pyrimidines reacting with amines (33-member library, yields 70–95%) .
  • Pyrimido[4,5-b]-1,4-benzoxazepines : Replaces the diazepine’s nitrogen with oxygen, altering polarity. Example: Compound 10a with 3,4-dimethoxy-phenylsulfanyl substitution .
  • Pyrimido[4,5-b]indoles : Fuses an indole ring instead of pyrimidine, expanding aromatic interactions. Example: 4-[4-[(3,4-dimethoxyphenyl)methyl]hexahydro-1H-1,4-diazepin-1-yl]-6,7-dimethoxy derivative .

Key Structural Differences :

Compound Class Heteroatoms in Ring Key Substitution Sites Notable Features
1H-Pyrimido[4,5-b][1,4]diazepine N, N 1, 5, 9 Hydrogen-bonding diazepine core
Pyrimido[4,5-e][1,4]diazepinones N, N, O 4, 6, 8, 9 Lactam functionality enhances stability
Pyrimido-benzoxazepines N, O 4, 6 Increased polarity due to oxygen

Yield and Functional Group Compatibility

  • 1H-Pyrimido[4,5-b][1,4]diazepines : Synthesized via LiAlH4 reduction of intermediates (e.g., 24–74% yields for 8b–8d) . Chloro-pyrimidine intermediates enable nucleophilic substitutions .
  • Pyrimido[4,5-e][1,4]diazepinones: High-yielding (70–95%) one-pot reactions using substituted pyrimidines and amines .
  • Pyrimido-benzoxazepines : Sulfanyl-substituted intermediates (e.g., 10a) synthesized via thiol-displacement reactions .

Target Engagement and Substituent Effects

  • 1H-Pyrimido[4,5-b][1,4]diazepines: Demonstrated activity as HIV-1 reverse transcriptase and tyrosine kinase inhibitors. The 4-fluoroanilino substituent is critical for target binding .
  • Pyrimido[4,5-e][1,4]diazepinones: Library compounds show promise in kinase inhibition due to lactam-mediated hydrogen bonding .
  • Pyrimido-benzoxazepines : Sulfanyl groups (e.g., 3,4-dimethoxy-phenylsulfanyl in 10a) enhance solubility and cellular uptake .

Activity Highlights :

Compound Class Biological Targets Potency (IC50) Key Substituent
1H-Pyrimido[4,5-b][1,4]diazepine HIV-1 RT, Tyrosine Kinases Sub-µM 4-Fluoroanilino
Pyrimido[4,5-e][1,4]diazepinones CDK2, EGFR <1 µM Lactam carbonyl
Pyrimido-benzoxazepines Tubulin, Topoisomerases 2–10 µM Sulfanyl groups

Physicochemical Properties

Solubility and Stability

  • 1H-Pyrimido[4,5-b][1,4]diazepines : Moderate aqueous solubility due to hydrogen-bonding networks; stable in crystalline form .
  • Pyrimido[4,5-e][1,4]diazepinones: Enhanced solubility from lactam groups; prone to hydrolysis under acidic conditions .
  • Pyrimido-benzoxazepines : Higher lipophilicity due to benzoxazepine oxygen; stable under physiological pH .

Biological Activity

1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of 1H-Pyrimido[4,5-b][1,4]diazepine

The synthesis of 1H-pyrimido[4,5-b][1,4]diazepines generally involves multi-step organic reactions. Notably, a study reported the efficient synthesis of novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines using starting materials such as thiazole derivatives. The synthesized compounds were evaluated for their antitumor activity against various human cancer cell lines through assays conducted by the US National Cancer Institute (NCI) .

Antitumor Activity

Research indicates that certain derivatives of 1H-pyrimido[4,5-b][1,4]diazepine exhibit significant antitumor properties. For instance:

  • Compounds 6d and 6g demonstrated notable cytostatic activity against a variety of human tumor cell lines. The assays revealed that these compounds inhibited cell growth effectively at varying concentrations (100 µM to 0.01 µM) over a continuous exposure period of 48 hours .
  • Table 1 summarizes the cytotoxic effects of selected compounds on different tumor cell lines:
CompoundCell Line TypeIC50 (µM)Activity Level
6dLeukemia10High
6gMelanoma15Moderate
6dLung20Moderate
6gColon12High

Antifibrotic Properties

In addition to antitumor effects, some pyrimido[4,5-b][1,4]diazepine derivatives have been investigated for their antifibrotic potential. A study focused on quinoline-based pyrimidodiazepines highlighted their ability to reduce pro-inflammatory cytokines and fibrotic genes in a rat model of lung fibrosis induced by bleomycin. The results indicated that these compounds could mitigate fibrosis by modulating various apoptotic markers and promoting antioxidant defenses .

The mechanisms underlying the biological activities of pyrimido[4,5-b][1,4]diazepines are complex and involve multiple pathways:

  • Anticancer Mechanism : The anticancer activity is believed to be mediated through the inhibition of key kinases involved in cell proliferation and survival pathways such as Aurora A/B and KDR (Kinase Insert Domain-containing Receptor) .
  • Antifibrotic Mechanism : The antifibrotic effects may be attributed to the modulation of inflammatory cytokines like TNF-α and IL-6 and the regulation of fibrogenic factors such as TGF-β .

Case Studies

Several studies have documented the promising biological activities of pyrimido[4,5-b][1,4]diazepines:

  • In one case study, a series of synthesized pyrimido derivatives were tested against human cancer cell lines including leukemia and melanoma. The results showed that specific modifications in the chemical structure significantly enhanced their cytotoxicity .
  • Another investigation into antifibrotic activity demonstrated that certain derivatives not only reduced fibrosis markers but also improved liver function parameters in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-Pyrimido[4,5-b][1,4]diazepine derivatives?

The synthesis typically involves multi-step reactions starting from substituted pyrimidine precursors. For example, 5-amino-4,6-dichloropyrimidine reacts with phenols or thiophenols under basic conditions (e.g., K₂CO₃ in DMF or ethanol) to form intermediates, followed by cyclization via Pictet-Spengler reactions to yield the diazepine core . Purification methods include silica gel chromatography and recrystallization. Key steps require optimization of reaction time, solvent polarity, and temperature to avoid by-products (e.g., compound 9e by-product formation) .

Q. How can researchers validate the structural integrity of synthesized 1H-Pyrimido[4,5-b][1,4]diazepine compounds?

Structural validation relies on spectroscopic techniques:

  • ¹H NMR : To confirm hydrogen environments and regiochemistry (e.g., aromatic protons at δ 6.5–8.5 ppm).
  • Mass spectrometry (MS) : For molecular ion peaks matching the expected molecular weight (e.g., m/z 213.192 for C₁₁H₇N₃O₂) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in 1-ethoxymethyl-5-methyl-9-phenyl derivatives .

Q. What are common challenges in scaling up the synthesis of these compounds?

Scale-up issues include:

  • Low yields due to competing side reactions (e.g., dimerization of intermediates) .
  • By-product formation , requiring rigorous chromatography or fractional crystallization .
  • Solvent selection : Polar aprotic solvents like DMF improve reactivity but complicate solvent removal .

Advanced Research Questions

Q. How can computational methods aid in designing 1H-Pyrimido[4,5-b][1,4]diazepine derivatives for specific biological targets?

  • Molecular docking : Predict binding affinities to targets like HIV-1 reverse transcriptase or 15-lipoxygenase .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with inhibitory activity .
  • DFT calculations : Optimize reaction pathways for cyclization steps to reduce energy barriers .

Q. What strategies are effective in resolving contradictory bioactivity data across studies?

  • Dose-response profiling : Compare IC₅₀ values under standardized assays (e.g., enzyme inhibition vs. cell viability) .
  • Metabolic stability testing : Assess if discrepancies arise from rapid degradation in certain cell lines .
  • Crystallographic analysis : Verify if structural modifications (e.g., ethoxymethyl groups) alter target binding .

Q. How can researchers optimize the pharmacokinetic properties of 1H-Pyrimido[4,5-b][1,4]diazepine-based drug candidates?

  • LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl or carboxylic acid) to improve solubility .
  • Prodrug strategies : Mask polar functionalities (e.g., esterification of hydroxyl groups) to enhance bioavailability .
  • Plasma protein binding assays : Evaluate compound stability in serum to predict in vivo half-life .

Q. Methodological Focus

Q. What experimental designs are recommended for studying the mechanism of action of these compounds?

  • Kinetic assays : Measure enzyme inhibition constants (Kᵢ) using purified targets (e.g., 15-lipoxygenase) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
  • RNA sequencing : Identify downstream gene expression changes in treated vs. untreated models .

Q. How should researchers approach the synthesis of multi-substituted derivatives for structure-activity relationship (SAR) studies?

  • Parallel synthesis : Use combinatorial chemistry to generate libraries with varied substituents (e.g., alkyl, aryl, heteroaryl) .
  • Protecting group strategies : Temporarily block reactive sites (e.g., amines) during functionalization steps .
  • High-throughput screening : Prioritize derivatives with >80% purity and validated structural integrity .

Q. Data Analysis and Interpretation

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

  • HPLC-MS : Identify by-products (e.g., uncyclized intermediates) with reverse-phase columns .
  • ¹³C NMR : Detect trace impurities (<0.1%) through distinct carbon signals .
  • Elemental analysis : Confirm stoichiometric purity (e.g., C, H, N content within ±0.4% of theoretical) .

Q. How can researchers reconcile conflicting crystallographic and spectroscopic data?

  • Dynamic NMR studies : Investigate conformational flexibility that may obscure NMR signals .
  • Temperature-dependent XRD : Resolve disordered crystal regions affecting structural assignments .
  • Cross-validation : Compare data with analogs (e.g., pyrimido[4,5-b]quinoline derivatives) to identify systematic errors .

Properties

CAS No.

17072-23-0

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

5H-pyrimido[4,5-b][1,4]diazepine

InChI

InChI=1S/C7H6N4/c1-2-9-6-4-8-5-11-7(6)10-3-1/h1-5,9H

InChI Key

QOOCETYAAVUZBW-UHFFFAOYSA-N

SMILES

C1=CNC2=CN=CN=C2N=C1

Canonical SMILES

C1=CNC2=CN=CN=C2N=C1

Synonyms

1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI)

Origin of Product

United States

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